2-Chloro-3-(4-methylanilino)naphthalene-1,4-dione
Overview
Description
2-Chloro-3-(4-methylanilino)naphthalene-1,4-dione is a chemical compound with the molecular formula C17H12ClNO2. It belongs to the class of 1,4-naphthoquinones, which are known for their diverse biological activities and applications in various fields . The compound features a naphthoquinone core substituted with a chloro group and a 4-methylanilino group, making it an interesting subject for chemical and biological studies.
Preparation Methods
The synthesis of 2-Chloro-3-(4-methylanilino)naphthalene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-1,4-naphthoquinone and 4-methylaniline.
Reaction Conditions: The reaction between 2-chloro-1,4-naphthoquinone and 4-methylaniline is carried out in a suitable solvent, such as ethanol or acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the nucleophilic substitution of the chloro group by the aniline derivative.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
2-Chloro-3-(4-methylanilino)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can yield hydroquinone derivatives, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired transformations.
Scientific Research Applications
2-Chloro-3-(4-methylanilino)naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(4-methylanilino)naphthalene-1,4-dione involves its interaction with biological molecules and pathways. The compound can act as an electron acceptor, participating in redox reactions within cells. It may target specific enzymes or proteins, disrupting their normal function and leading to cell death or inhibition of cell growth. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
2-Chloro-3-(4-methylanilino)naphthalene-1,4-dione can be compared with other similar compounds, such as:
2-Chloro-3-(4-aminophenyl)naphthalene-1,4-dione: Similar structure but with an amino group instead of a methylanilino group.
2-Chloro-3-(4-methoxyphenyl)naphthalene-1,4-dione: Similar structure but with a methoxy group instead of a methylanilino group.
2-Chloro-3-(4-nitrophenyl)naphthalene-1,4-dione: Similar structure but with a nitro group instead of a methylanilino group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-chloro-3-(4-methylanilino)naphthalene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-10-6-8-11(9-7-10)19-15-14(18)16(20)12-4-2-3-5-13(12)17(15)21/h2-9,19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTKKJMESXPXLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211163 | |
Record name | 1,4-Naphthalenedione, 2-chloro-3-((4-methylphenyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62101-46-6 | |
Record name | 1,4-Naphthalenedione, 2-chloro-3-((4-methylphenyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062101466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC102396 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102396 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Naphthalenedione, 2-chloro-3-((4-methylphenyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-CHLORO-2-(4-METHYLANILINO)-1,4-NAPHTHOQUINONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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